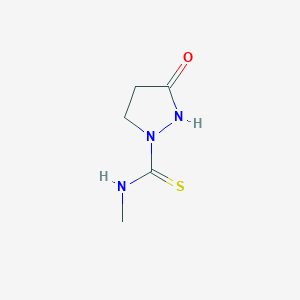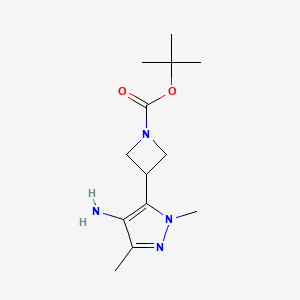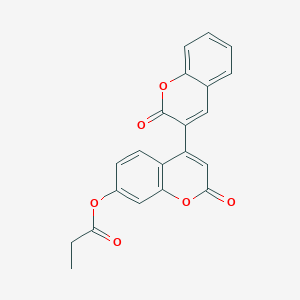
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in the literature. It was synthesized by linking the coumarin system (7-hydroxycoumarin) to a 4-chlorobenzoyl chloride . The O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h resulted in an 88% yield .Molecular Structure Analysis
The molecular structure of this 7-substituted coumarin derivative was determined by ESI-MS, FT-IR, 1 H and 13 C NMR spectroscopic analysis, and X-ray diffractometry . In the structure, the benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride . This reaction was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Scientific Research Applications
Chemical Synthesis and Characterization
- 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate and related compounds have been synthesized and characterized in various studies. For instance, Vetyugova et al. (2018) reported the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming different compounds upon refluxing in different solvents (Vetyugova et al., 2018).
Structural Analysis and Spectroscopy
- The structure of related compounds like 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one was determined using spectral methods and X-ray analysis by Ambartsumyan et al. (2012), highlighting the utility of these compounds in structural chemistry (Ambartsumyan et al., 2012).
Pharmaceutical Research
- Some derivatives of this compound have been explored for their potential pharmaceutical applications. For example, Venkateswararao et al. (2014) synthesized bis-chromenone derivatives for anti-proliferative activity against human cancer cells (Venkateswararao et al., 2014).
Material Science and Catalysis
- These compounds have also found applications in material science. For instance, in a study by Saravana Mani et al. (2018), a compound was synthesized for detecting Cr3+ ions in living cells, indicating the potential for environmental and biological sensing applications (Saravana Mani et al., 2018).
Computational Chemistry
- Computational studies, like those conducted by Arif et al. (2022), have explored the electronic and structural aspects of chromene derivatives, contributing to the understanding of their non-linear optical properties, which could be significant in the field of optoelectronics (Arif et al., 2022).
Future Directions
The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological and pharmacological activities exhibited by coumarin derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWYXBPCATLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)


![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

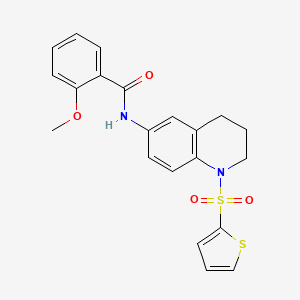
![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)

![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)
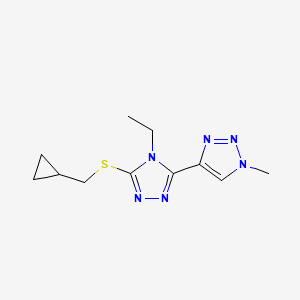
![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)
